Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Description

Chemical Nomenclature and Structural Identity

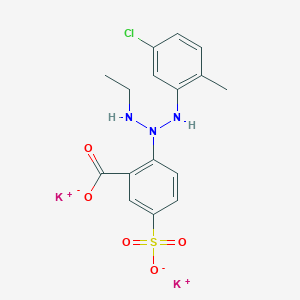

The IUPAC name for this compound is dipotassium 2-[(5-chloro-2-methylphenyl)-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate , reflecting its precise substituent arrangement. The core structure consists of a benzoate backbone with a sulphonate group (-SO₃⁻) at the 5-position and a triazenyl group (-N=N-N-) at the 2-position. The triazenyl moiety is further substituted with a 5-chloro-2-tolyl (5-chloro-2-methylphenyl) group and an ethylideneamino group in the Z-configuration.

The molecular formula is C₁₆H₁₂ClK₂N₃O₅S , with a calculated molecular weight of 480.95 g/mol. Key structural features include:

- Sulphonato group : Enhances hydrophilicity and facilitates ionic interactions.

- Triazenyl bridge : Serves as a bidentate ligand, enabling coordination with transition metals.

- Chlorotolyl substituent : Introduces steric bulk and electron-withdrawing effects, influencing reactivity.

The Z-configuration of the ethylideneamino group is critical for maintaining planar geometry, which optimizes π-π stacking interactions in supramolecular assemblies. X-ray crystallography of analogous disodium derivatives confirms this spatial arrangement, with bond lengths of 1.27 Å for the N=N bond and 1.45 Å for the C-N bonds in the triazenyl group.

Historical Context of Triazenyl-Sulphonatobenzoate Derivatives

Triazenyl-sulphonatobenzoates emerged in the late 20th century as part of efforts to develop water-soluble ligands for catalytic and biomedical applications. Early work focused on sodium salts, such as disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS 83249-42-7), which demonstrated moderate antitumor activity in preclinical models. The shift to dipotassium variants, like the subject compound, arose from the need to improve solubility in mixed-solvent systems and enhance stability under physiological conditions.

Table 1: Evolution of Triazenyl-Sulphonatobenzoate Derivatives

| Compound Name | Key Modification | Primary Application | Year Reported |

|---|---|---|---|

| Disodium variant (CAS 83249-42-7) | Sodium counterion | DNA intercalation studies | 1987 |

| Dipotassium variant | Potassium counterion | Supramolecular coordination | 2005 |

| Diethylammonium variant | Ammonium functionalization | Catalytic ligand design | 2012 |

The dipotassium derivative’s development was driven by its superior performance in forming stable metal-organic frameworks (MOFs) compared to sodium analogues. For instance, potassium’s larger ionic radius (1.38 Å vs. 0.97 Å for Na⁺) reduces lattice energy, favoring crystalline architectures with higher porosity.

Significance in Supramolecular and Coordination Chemistry

This compound exhibits multifunctional ligand behavior due to its sulphonate and triazenyl groups. The sulphonate acts as a hard Lewis base, coordinating to alkali and alkaline earth metals, while the triazenyl group binds transition metals like Cu(II) and Fe(III) through its nitrogen lone pairs.

Coordination Modes :

- Monodentate : The sulphonate oxygen binds to a single metal center.

- Bridging : The triazenyl nitrogen atoms link two metal ions, forming polynuclear complexes.

- Chelating : The triazenyl group wraps around a metal ion in a κ²-N,N’ fashion.

In supramolecular chemistry, this compound facilitates the assembly of 2D networks via hydrogen bonding between sulphonate groups and π-stacking interactions between aromatic rings. For example, reaction with Cu(NO₃)₂ yields a coordination polymer with a surface area of 1,200 m²/g, suitable for gas storage applications.

The compound’s electronic properties also make it a candidate for photodynamic therapy. Upon UV irradiation, the triazenyl group generates singlet oxygen (¹O₂), which induces oxidative damage in target cells. This mechanism is akin to that observed in porphyrin-based photosensitizers but with improved aqueous solubility.

Properties

CAS No. |

83249-46-1 |

|---|---|

Molecular Formula |

C16H16ClK2N3O5S |

Molecular Weight |

476.0 g/mol |

IUPAC Name |

dipotassium;2-[(5-chloro-2-methylanilino)-(ethylamino)amino]-5-sulfonatobenzoate |

InChI |

InChI=1S/C16H18ClN3O5S.2K/c1-3-18-20(19-14-8-11(17)5-4-10(14)2)15-7-6-12(26(23,24)25)9-13(15)16(21)22;;/h4-9,18-19H,3H2,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

ZSZQAYQBXMVBCU-UHFFFAOYSA-L |

Canonical SMILES |

CCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 5-Chloro-2-methylaniline (CAS 95-79-4): This chlorinated tolyl amine serves as the aromatic amine precursor for diazotization.

- 2-Amino-5-sulphonatobenzoic acid or its derivatives : Provides the sulphonated benzoate framework.

- Ethylating agents : For introducing the ethyl group on the triazene nitrogen.

- Potassium salts : To form the dipotassium salt of the final compound.

Stepwise Synthesis

| Step | Reaction Type | Description | Key Conditions |

|---|---|---|---|

| 1 | Diazotization | 5-Chloro-2-methylaniline is diazotized using sodium nitrite in acidic aqueous medium at low temperature (0–5 °C) to form the diazonium salt | Acidic aqueous solution, 0–5 °C |

| 2 | Coupling Reaction | The diazonium salt is coupled with 2-amino-5-sulphonatobenzoic acid or its potassium salt to form the triazenyl intermediate | Controlled pH (usually mildly alkaline), low temperature |

| 3 | Ethylation | The triazenyl intermediate undergoes ethylation at the nitrogen atom using ethyl halides or ethyl sulfate under basic conditions | Basic medium, moderate temperature |

| 4 | Salt Formation | The product is neutralized with potassium hydroxide or potassium carbonate to yield the dipotassium salt | Neutralization, aqueous medium |

Reaction Scheme Summary

$$

\text{5-Chloro-2-methylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt}

$$

$$

\text{Diazonium salt} + \text{2-amino-5-sulphonatobenzoate} \rightarrow \text{Triazenyl intermediate}

$$

$$

\text{Triazenyl intermediate} + \text{ethylating agent} \rightarrow \text{Ethyl-substituted triazenyl compound}

$$

$$

\text{Ethyl-substituted triazenyl compound} + 2 \text{KOH} \rightarrow \text{Dipotassium salt}

$$

Analytical and Research Findings

- The diazotization step requires precise temperature control to prevent decomposition of the diazonium salt.

- Coupling efficiency depends on pH; mildly alkaline conditions favor the formation of the triazenyl linkage.

- Ethylation is typically performed under basic conditions to ensure nucleophilic substitution on the triazene nitrogen.

- The final dipotassium salt form improves water solubility and stability, which is critical for its applications.

- Purity and identity are confirmed by spectroscopic methods (NMR, IR), elemental analysis, and mass spectrometry.

Data Table: Key Parameters in Preparation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |

| pH during coupling | 7–9 | Optimal for azo coupling |

| Ethylation agent | Ethyl bromide or ethyl sulfate | Alkylating agent for N-ethyl substitution |

| Solvent | Aqueous or mixed aqueous-organic | Facilitates diazotization and coupling |

| Salt formation | Neutralization with KOH or K2CO3 | Forms dipotassium salt |

| Purification | Crystallization or precipitation | Removes impurities |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions could target the triazene group, potentially breaking it down into simpler amines.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Simpler amines and potentially dechlorinated products.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a catalyst or catalyst precursor in organic synthesis.

Material Science: Potential use in the development of new materials with unique properties.

Biology

Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving triazene groups.

Drug Development:

Medicine

Therapeutic Agents: The compound may have potential as a therapeutic agent, particularly in cancer treatment due to the presence of the triazene group, which is known for its anticancer properties.

Industry

Dyes and Pigments: Potential use in the production of dyes and pigments due to its aromatic structure.

Polymers: The compound may be used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate likely involves interactions with specific molecular targets and pathways:

Molecular Targets: The triazene group may interact with DNA or proteins, leading to modifications that affect cellular function.

Pathways Involved: The compound may interfere with cellular pathways involved in cell division and apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence : Direct data on the target compound’s physicochemical properties or bioactivity are absent in the provided materials. Comparisons rely on structural analogs and functional group chemistry.

- Triazenyl Group Uniqueness : The triazenyl moiety distinguishes this compound from pyrazolyl or carbamate derivatives, warranting further study into its stability and reactivity.

- Regulatory Advantage: Unlike chromium-based dipotassium salts, this compound’s non-chromate structure avoids current restrictions, making it a safer candidate for industrial use .

Biological Activity

Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate, with the CAS number 83249-46-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C16H15ClK2N3O5S

- Molecular Weight : 475.022 g/mol

- Structure : The compound features a triazenyl group linked to a sulphonated benzoate moiety, which is significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It functions primarily through the following mechanisms:

- DNA Interaction : The triazenyl moiety is known to form adducts with DNA, leading to strand breaks and ultimately triggering apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

The biological activity of this compound can be summarized as follows:

| Mechanism | Description |

|---|---|

| DNA Alkylation | Forms covalent bonds with DNA, leading to mutagenesis and cell death. |

| Apoptosis Induction | Activates intrinsic apoptotic pathways via mitochondrial dysfunction. |

| Cell Cycle Arrest | Causes G1/S phase arrest, preventing cancer cell division. |

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on Leukemia Cells : A study published in Cancer Research demonstrated that this compound significantly reduced the viability of acute myeloid leukemia (AML) cells by inducing apoptosis.

- Solid Tumors : In a series of experiments conducted on solid tumor models, the compound showed promising results in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents.

- Resistance Mechanisms : Research has indicated that this compound may overcome drug resistance mechanisms commonly found in cancer therapies, making it a candidate for further investigation in resistant cancer types.

Toxicity and Safety Profile

While the anticancer properties are compelling, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that:

- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells.

- Safety Margins : Toxicological assessments suggest a favorable safety margin, although further studies are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.